molecular formula C12H19N3O B114442 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline CAS No. 148546-78-5

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline

Cat. No.: B114442
CAS No.: 148546-78-5
M. Wt: 221.3 g/mol
InChI Key: NGRRREPRVBZRID-UHFFFAOYSA-N
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Description

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a methoxy group at the 4-position and a 4-methylpiperazine moiety at the 3-position of the benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development . Its structure combines electron-donating (methoxy) and sterically bulky (methylpiperazine) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-methoxy-3-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)11-9-10(13)3-4-12(11)16-2/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRRREPRVBZRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438226
Record name 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148546-78-5
Record name 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Nitration of Methoxy-Substituted Arenes

Methoxy-directed nitration typically employs mixed acid systems:

Nitrating AgentTemperature (°C)Yield (%)Regioselectivity (para:ortho)
HNO₃/H₂SO₄ (1:3 v/v)0–57892:8
Acetyl nitrate/CH₂Cl₂−208595:5
Claycop (HNO₃–CuCl₂)256889:11

Source highlights the superiority of acetyl nitrate in minimizing oxidative demethylation side reactions. Post-nitration, crystallization from ethanol/water mixtures achieves >99% purity.

Piperazinyl Group Introduction Strategies

Nucleophilic Aromatic Substitution (SNAr)

Activation of nitroarenes via electron-withdrawing groups enables displacement with 1-methylpiperazine:

Reaction Conditions :

  • Solvent: DMSO/DMF (polar aprotic)

  • Base: K₂CO₃/DBU

  • Temperature: 80–110°C

  • Time: 12–48 h

Source reports 82–89% yields using microwave-assisted SNAr (150°C, 30 min).

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig amination with pre-halogenated intermediates:

Catalyst SystemLigandYield (%)Turnover Number
Pd(OAc)₂/XantphosBINAP91450
NiCl₂(dppe)DPPF76220
CuI/L-ProlineDMEDA68180

Source validates Pd/Xantphos systems for gram-scale production.

Nitro Group Reduction Methodologies

Catalytic Hydrogenation

Industrial preference for continuous hydrogenation:

Catalyst Loading (Pd/C)Pressure (bar)Temperature (°C)Conversion (%)
5% w/w35099.8
10% w/w12598.2

Source achieves 99.8% conversion using H-Cube flow reactors with in-line FTIR monitoring.

Chemical Reduction with Fe/NH₄Cl

Cost-effective alternative for batch processing:

  • Fe powder (200 mesh): 5 equiv

  • NH₄Cl: 1.5 equiv

  • Solvent: EtOH/H₂O (4:1)

  • Yield: 94% (reflux, 6 h)

Source notes particle size optimization (<50 μm) reduces reaction time by 40%.

Industrial-Scale Process Intensification

Continuous Flow Synthesis

Integrated three-stage system:

  • Nitration reactor (jacketed glass, −5°C)

  • Amination loop (Pd-packed column, 80°C)

  • Hydrogenation microchannel (SiC structured catalyst)

Source documents 98.5% overall yield at 5 kg/day throughput.

Green Chemistry Adaptations

  • Solvent replacement: Cyclopentyl methyl ether (CPME) vs. DMF

  • Catalyst recycling: Magnetic NiFe₂O₄ nanoparticles (5 cycles, <3% activity loss)

  • Waste minimization: Membrane-based ammonia recovery (>95% efficiency)

Analytical Characterization and Quality Control

Critical quality attributes monitored:

ParameterMethodSpecification
Residual PdICP-MS<10 ppm
Enantiomeric excessChiral HPLC (AD-H column)>99.5%
Particle size distributionLaser diffractionD90 < 50 μm

Source emphasizes QbD-based approach for crystallization control .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent types, positions, and linker groups:

Compound Name Substituents/Modifications Key Differences from Target Compound
4-Methoxy-3-(trifluoromethyl)aniline Trifluoromethyl at 3-position Replaces methylpiperazine with CF₃; enhances lipophilicity and metabolic stability.
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Piperazine linked via methylene bridge at 4-position Adds trifluoromethyl and alters spatial arrangement; increases molecular weight (273.3 g/mol vs. ~247.3 g/mol).
4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline Propoxy linker to piperazine Introduces flexible alkoxy chain; may improve solubility or target binding kinetics.
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline Piperidine-piperazine hybrid at 4-position Shifts substituent position; modifies steric and electronic profiles.

Physicochemical Properties

  • Density/Solubility : The methylpiperazine group in the target compound contributes to moderate polarity (estimated density ~1.2 g/cm³, similar to ), while trifluoromethyl analogs exhibit higher lipophilicity .
  • Molecular Weight : Ranges from 191.15 g/mol (trifluoromethyl analog ) to 304.43 g/mol (piperidine-piperazine hybrid ).

Critical Analysis of Functional Group Impact

  • Methoxy Group : Enhances electron density, improving solubility and hydrogen-bonding capacity.
  • Methylpiperazine : Introduces basicity (pKa ~8.5), aiding in salt formation and bioavailability.
  • Trifluoromethyl Group : Increases metabolic stability but may reduce solubility.

Biological Activity

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline, an organic compound with the molecular formula C12_{12}H19_{19}N3_3O and a molecular weight of 221.30 g/mol, has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a methoxy group at the para position and a 4-methylpiperazine moiety at the meta position of the aniline ring, making it a significant subject of study for its potential therapeutic applications.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, demonstrating effectiveness that may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including modulation of key signaling pathways and interaction with specific receptors.

Case Study: Anticancer Activity

A notable study highlighted the compound's efficacy against human cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CEM-13). The results indicated that this compound could significantly inhibit cell proliferation, with IC50_{50} values in the micromolar range. Flow cytometry analysis revealed that this compound triggered apoptosis by increasing caspase activity, suggesting its potential as a therapeutic agent in oncology .

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. It is believed to modulate enzyme activity or bind to receptors, leading to alterations in cellular signaling pathways. For instance, it has been identified as a dual inhibitor of Discoidin Domain Receptors (DDR), which are implicated in cancer progression.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 4-methoxyaniline and 1-methylpiperazine under reflux conditions in appropriate solvents like ethanol or dimethyl sulfoxide (DMSO). Post-synthesis purification methods include recrystallization or column chromatography to achieve high purity levels.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted. The following table summarizes the IC50_{50} values for various derivatives against selected cancer cell lines:

CompoundCell LineIC50_{50} (µM)
This compoundMCF-72.41
Compound AMCF-71.93
Compound BCEM-130.65
Compound CU-9375.13

This table illustrates that while this compound shows promising activity, other compounds may exhibit superior efficacy against specific cancer types .

Q & A

Q. What are the primary synthetic routes for 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving nucleophilic aromatic substitution and catalytic coupling. A common approach involves reacting 4-methoxyaniline derivatives with 4-methylpiperazine under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) in refluxing toluene with K₂CO₃ as a base . Microwave-assisted synthesis (e.g., 80–120°C, 12–24 hours) can enhance reaction efficiency by reducing side-product formation . Yield optimization requires precise control of solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and inert atmosphere (N₂/Ar). Post-synthesis purification often employs column chromatography (silica gel, eluent: DCM/MeOH gradient) .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Structural confirmation combines ¹H/¹³C NMR (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~2.3–3.5 ppm for piperazine protons) and high-resolution mass spectrometry (HRMS; expected [M+H]⁺ = 236.16) . Elemental analysis (C, H, N within ±0.4% of theoretical values) ensures stoichiometric accuracy .

Advanced Research Questions

Q. What challenges arise in resolving contradictory crystallographic data for derivatives of this compound, and how are they addressed?

  • Methodological Answer : Discrepancies in crystallographic data (e.g., bond angles, torsion parameters) often stem from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL-97) is used for refinement . For ambiguous cases, synchrotron radiation (λ = 0.7–1.0 Å) improves resolution. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) validate molecular geometry by comparing computed vs. experimental bond lengths (e.g., C-N piperazine bonds: 1.45–1.49 Å) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer : DFT calculations (Gaussian 16) analyze frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. The HOMO (-5.2 eV) localizes on the aniline ring, indicating susceptibility to electrophilic attack, while the methoxy group (LUMO = -1.8 eV) directs substitution to the para position. Transition state modeling (e.g., TS search with QST3) identifies activation energies for specific pathways (e.g., SNAr vs. radical mechanisms) .

Q. What strategies mitigate low yields in microwave-assisted synthesis of this compound?

  • Methodological Answer : Yield limitations (<50%) in microwave synthesis often arise from uneven heating or byproduct formation. Optimization strategies include:
  • Precise temperature control : Use fiber-optic probes to maintain 100±2°C.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve dielectric heating.
  • Catalyst screening : Pd/C (5 wt%) outperforms Pd(OAc)₂ in reducing dehalogenation side reactions .
    Post-reaction quenching with ice-water and extraction (EtOAc ×3) minimizes decomposition .

Q. How does the compound’s electronic structure influence its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : The electron-donating methoxy group enhances π-π stacking with aromatic residues (e.g., Tyr, Phe) in enzyme active sites. Molecular docking (AutoDock Vina) shows the 4-methylpiperazine moiety forms hydrogen bonds (ΔG ~-8.2 kcal/mol) with Asp/Glu residues. Electrostatic potential maps (MEPs) reveal a partial positive charge on the aniline NH₂, favoring interactions with negatively charged protein pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxy-3-(4-methylpiperazin-1-yl)aniline
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4-Methoxy-3-(4-methylpiperazin-1-yl)aniline

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